Chemical structure and properties of 2-(1-azepanyl)propanoic acid hydrochloride
Chemical structure and properties of 2-(1-azepanyl)propanoic acid hydrochloride
An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of 2-(1-Azepanyl)propanoic Acid Hydrochloride
Executive Summary
Unnatural amino acids (UAAs) are foundational to modern drug discovery, offering unique steric, electronic, and physicochemical properties that overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid proteolytic cleavage. 2-(1-Azepanyl)propanoic acid hydrochloride (also known as 2-(hexamethyleneimino)propionic acid HCl) is a specialized alpha-amino acid derivative featuring a seven-membered nitrogen heterocycle. This whitepaper provides a comprehensive analysis of its structural chemistry, computational properties, synthetic methodologies, and emerging applications in peptidomimetics and pH-responsive nanotheranostics.
Structural Chemistry & Molecular Rationale
2-(1-Azepanyl)propanoic acid is characterized by a propanoic acid backbone substituted at the alpha-carbon (C2) with an azepane (hexamethyleneimine) ring[1].
From a synthetic and structural perspective, the nitrogen atom in this molecule is fully substituted, making it a tertiary amine . This structural nuance is critical for researchers to understand: because it lacks a free N-H proton, it cannot form a subsequent peptide bond. Therefore, it cannot act as an internal residue during standard peptide elongation. Instead, its utility lies in N-terminal capping or side-chain conjugation.
The bulky, seven-membered azepane ring introduces significant steric hindrance. When placed at the N-terminus of a therapeutic peptide, this steric bulk effectively shields adjacent amide bonds from exopeptidase degradation, a highly sought-after property in the optimization of kinase inhibitors and peptidomimetic drugs[2]. Furthermore, the basicity of the azepane ring provides a tunable protonation handle for targeted drug delivery systems.
Physicochemical Properties & Computational Data
The physicochemical profile of 2-(1-azepanyl)propanoic acid dictates its behavior in biological systems and synthetic workflows. While the free base form (CAS: 302914-01-8) is an amphoteric molecule, it is most commonly synthesized and utilized as a hydrochloride salt (CAS: 90949-96-5)[1]. The causality behind this choice is stability: the HCl salt prevents oxidative degradation of the tertiary amine, reduces hygroscopicity, and significantly improves aqueous solubility for biological assays.
Table 1: Quantitative Physicochemical Summary
| Property | Value (Free Base) | Value (HCl Salt) | Clinical / Synthetic Relevance |
| CAS Number | 302914-01-8[1] | 90949-96-5 | Reagent sourcing and identification. |
| Molecular Formula | C₉H₁₇NO₂[1] | C₉H₁₈ClNO₂ | Determines mass spectrometry (MS) targets. |
| Molecular Weight | 171.24 g/mol [1] | 207.70 g/mol | Stoichiometric calculations for synthesis. |
| Topological Polar Surface Area (TPSA) | 40.54 Ų[1] | N/A | Indicates excellent membrane permeability (< 90 Ų). |
| LogP | ~1.33[1] | < 0 (Highly soluble) | Balances lipophilicity for oral bioavailability. |
| Azepane pKa | ~11.07[3] | N/A | Ensures protonation at physiological pH (7.4). |
Mechanistic Applications in Nanotheranostics
Beyond peptidomimetics, the hexamethyleneimino (azepane) group is a premier pharmacophore for pH-responsive smart nanomaterials [4].
In the context of oncology, the acidic tumor microenvironment (TME, pH ~6.5–6.8) is a primary target for localized drug release. When 2-(1-azepanyl)propanoic acid derivatives are polymerized or conjugated to amphiphilic copolymers, the apparent pKa of the azepane nitrogen shifts due to the hydrophobic polymer backbone (often dropping to ~6.8 - 6.9)[4].
The Causality of pH-Responsiveness: At physiological pH (7.4), the modified azepane groups remain largely deprotonated and hydrophobic, driving the self-assembly of drug-loaded micelles. Upon entering the acidic TME, rapid protonation of the azepane nitrogen induces massive electrostatic repulsion and a hydrophilic shift. This causes the immediate dissociation of the micelle, triggering localized, high-concentration drug release directly at the tumor site[4].
pH-responsive micellar dissociation triggered by azepane protonation in the TME.
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of 2-(1-Azepanyl)propanoic Acid Hydrochloride
This protocol utilizes a classic Sₙ2 nucleophilic substitution.
Rationale: Potassium carbonate (K₂CO₃) is selected as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. If HBr is not scavenged, it will protonate the azepane, rendering it non-nucleophilic and halting the reaction. Acetonitrile is chosen as a polar aprotic solvent to accelerate the Sₙ2 transition state.
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Reaction Setup: Dissolve 1.0 eq of 2-bromopropanoic acid in anhydrous acetonitrile. Add 2.5 eq of K₂CO₃.
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Nucleophilic Addition: Slowly add 1.2 eq of azepane (hexamethyleneimine) dropwise at 0 °C to control the exothermic substitution.
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Reflux: Heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.
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Validation (In-Process): Monitor via TLC. Note: Because the product is a tertiary amine, standard ninhydrin stains will fail. Use Dragendorff's reagent or iodine vapor to visualize the azepane derivative.
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Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure.
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Salt Formation: Redissolve the crude free base in diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.
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Crystallization: Filter the resulting white precipitate and recrystallize from hot ethanol/ethyl acetate to yield pure 2-(1-azepanyl)propanoic acid hydrochloride.
Workflow for synthesizing 2-(1-azepanyl)propanoic acid HCl via SN2 displacement.
Protocol 2: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)
Because 2-(1-azepanyl)propanoic acid is a tertiary amine, it is used exclusively as the final coupling step in an SPPS workflow.
Rationale: HATU is selected over standard carbodiimides (like DIC) because the extreme steric hindrance of the azepane ring adjacent to the carboxylate requires a highly reactive uronium coupling agent. DIPEA is strictly required to neutralize the HCl salt of the UAA in situ, liberating the carboxylate for activation.
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Resin Preparation: Swell the peptide-bound resin (with a free N-terminal primary amine) in DMF for 30 minutes.
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Activation: In a separate vial, dissolve 3.0 eq of 2-(1-azepanyl)propanoic acid HCl and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA (excess needed to neutralize the HCl salt). Stir for 2 minutes to form the active OAt ester.
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
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Validation (In-Process): Perform a Kaiser Test on a few resin beads. A successful coupling will yield a negative (yellow) result, confirming the absence of free primary amines. If positive (blue), repeat the coupling step.
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Cleavage: Cleave the capped peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail.
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Final Validation: Precipitate in cold ether and analyze the construct via LC-MS to confirm the addition of the 154 Da mass shift (171 Da - 17 Da for OH loss during amide bond formation).
Conclusion
2-(1-Azepanyl)propanoic acid hydrochloride is a highly versatile building block in the arsenal of chemical biologists and formulation scientists. By understanding its fundamental chemical constraints—namely, its tertiary amine structure and tunable pKa—researchers can rationally integrate it into workflows ranging from protease-resistant peptidomimetics to next-generation, pH-responsive tumor-targeting nanoparticles.
References
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ChemScene. "302914-01-8 | 2-(1-Azepanyl)propanoic acid". ChemScene Product Catalog. 1
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Sigma-Aldrich. "C7142 | 2-(azepan-1-yl)propanoic acid hydrochloride". Sigma-Aldrich Product Catalog.
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National Center for Biotechnology Information. "Azepane | CID 8119". PubChem Database. 3
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Sun, et al. "The acidic tumor microenvironment: a target for smart cancer nano-theranostics". National Science Review, Oxford Academic. 4
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Breitenlechner, et al. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors". Journal of Medicinal Chemistry, ACS Publications. 2
